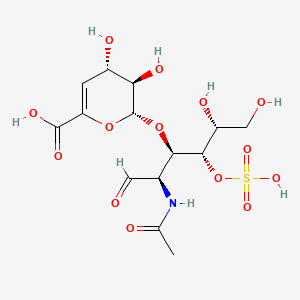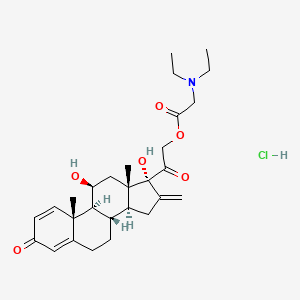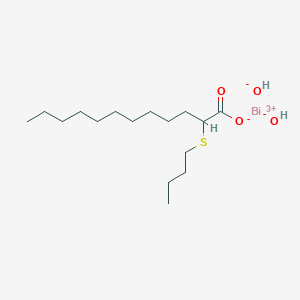
Bismuth butylthiolaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth butylthiolaurate is an organobismuth compound with the molecular formula C₁₆H₃₃BiO₄S. It is known for its unique properties and applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bismuth butylthiolaurate typically involves the reaction of bismuth salts with butylthiolaurate ligands under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization or other purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Bismuth butylthiolaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of bismuth.
Substitution: The butylthiolaurate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other thiolates or phosphines.
Major Products Formed: The major products formed from these reactions include bismuth oxides, reduced bismuth species, and substituted bismuth complexes .
Scientific Research Applications
Bismuth butylthiolaurate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: The compound has shown potential in biological studies due to its antimicrobial properties.
Medicine: this compound is explored for its potential in treating infections and as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bismuth butylthiolaurate involves its interaction with biological molecules. Bismuth ions can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects. The compound also induces oxidative stress in microbial cells, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Bismuth subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth citrate: Used in medicinal applications for its antimicrobial properties.
Bismuth gallate: Explored for its antiviral and antimicrobial activities.
Uniqueness: Bismuth butylthiolaurate stands out due to its unique ligand structure, which imparts specific properties and reactivity.
Properties
CAS No. |
53897-25-9 |
|---|---|
Molecular Formula |
C16H33BiO4S |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
bismuth;2-butylsulfanyldodecanoate;dihydroxide |
InChI |
InChI=1S/C16H32O2S.Bi.2H2O/c1-3-5-7-8-9-10-11-12-13-15(16(17)18)19-14-6-4-2;;;/h15H,3-14H2,1-2H3,(H,17,18);;2*1H2/q;+3;;/p-3 |
InChI Key |
CWGPSMQADCZWKS-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCC(C(=O)[O-])SCCCC.[OH-].[OH-].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



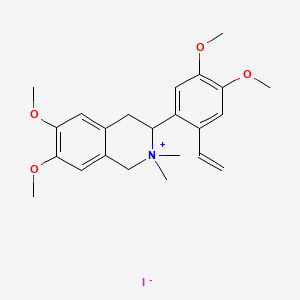
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
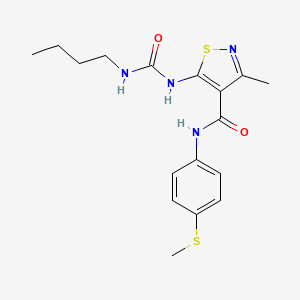
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
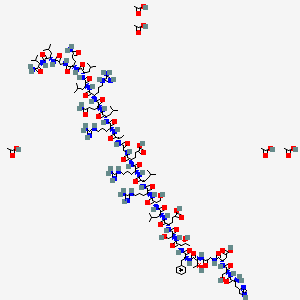
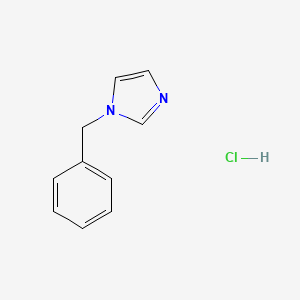

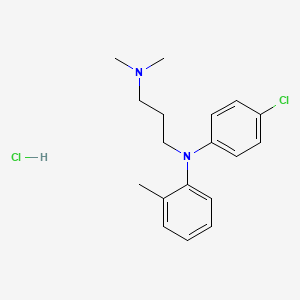
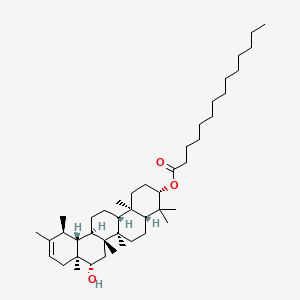
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
